Phenyl diglycol carbonate

Description

Contextualization of Phenyl Diglycol Carbonate within the Broader Field of Organic Carbonates

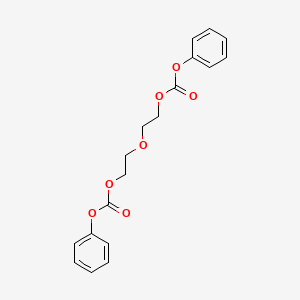

Organic carbonates are a class of organic compounds characterized by the presence of a carbonate functional group, which consists of a carbonyl group flanked by two alkoxy or aryloxy groups. wikipedia.org They are broadly categorized into acyclic carbonates, such as dimethyl carbonate and diphenyl carbonate, and cyclic carbonates, like ethylene (B1197577) carbonate and propylene (B89431) carbonate. wikipedia.org this compound, also known as diethylene glycol bis(phenyl carbonate), falls under the category of acyclic organic carbonates. ontosight.ai Its structure features a diethylene glycol core linked to two phenyl carbonate groups. ontosight.ai

Organic carbonates, in general, are recognized for their low toxicity and are often considered "green" solvents. researchgate.net Their applications are diverse, ranging from electrolytes in batteries and solvents to monomers for polymer synthesis. researchgate.netgjar.org The growing industrial demand for organic carbonates has spurred research into more environmentally friendly production methods, moving away from traditional phosgenation processes. researchgate.netmdpi.com

Historical Development of Carbonate Chemistry and Its Relevance to this compound

The history of carbonate chemistry dates back to the 19th century with early syntheses of organic compounds. A pivotal moment was Friedrich Wöhler's synthesis of urea (B33335) in 1828 from inorganic precursors, which challenged the theory of vitalism and laid the groundwork for modern organic chemistry. wikipedia.org The synthesis of organic carbonates traditionally relied on the use of phosgene (B1210022), a highly toxic reagent. researchgate.netmdpi.com This method, while effective, posed significant environmental and safety concerns, driving the development of alternative, greener synthetic routes. mdpi.comrsc.org

In recent decades, there has been a significant shift towards CO2-based processes for producing organic carbonates, highlighting a move towards more sustainable chemical manufacturing. researchgate.netrsc.org The development of new catalytic systems has been crucial in this transition, enabling the efficient conversion of alcohols and carbon dioxide into valuable carbonate products. mdpi.comrsc.org The synthesis of this compound and related compounds has benefited from these advancements, with modern methods focusing on transesterification and other phosgene-free routes. mdpi.comacs.org

Significance of this compound as a Synthetic Intermediate and Monomeric Precursor

This compound serves as a crucial building block in the synthesis of more complex molecules and polymers. Its bifunctional nature, with two reactive phenyl carbonate groups, makes it an ideal monomeric precursor for polymerization reactions. ontosight.ai One of the primary applications of this compound is in the production of polycarbonates. ontosight.airxsolgroup.com Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, transparency, and thermal stability, finding use in a wide array of products from eyewear to automotive components. ontosight.ai

The reactivity of the phenyl carbonate group allows for transesterification reactions, where the phenyl group is displaced by an alcohol. This reaction is a cornerstone of non-phosgene polycarbonate production, where diphenyl carbonate (a related compound) is reacted with bisphenol A. rxsolgroup.com Similarly, this compound can be used to introduce the diglycol unit into a polymer chain, tailoring the properties of the resulting material. The synthesis of various functional cyclic carbonates often starts from diols, which are then cyclized, showcasing the versatility of such precursors in creating a diverse range of monomers for ring-opening polymerization. rsc.org

Current Research Landscape and Emerging Areas for this compound

The current research landscape for organic carbonates, including this compound, is vibrant and focused on sustainability and advanced applications. A major thrust of research is the development of highly efficient and selective catalysts for the synthesis of carbonates, moving away from toxic reagents and improving atom economy. rsc.org This includes the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. mdpi.com

Emerging areas of research for this compound and related compounds include their potential use in biomedical applications and advanced materials. ontosight.ai For instance, aliphatic polycarbonates, derived from cyclic carbonate monomers, are being extensively studied for their biocompatibility and biodegradability, making them suitable for drug delivery systems and medical implants. rsc.orgresearchgate.net The ability to functionalize carbonate monomers allows for the creation of polymers with tailored properties, such as specific degradation rates or the ability to carry therapeutic agents. diva-portal.org The synthesis of novel polysaccharide derivatives using phenyl carbonates as reactive intermediates is another promising area, opening up possibilities for new biomaterials. researchgate.net Furthermore, the use of UV photopolymerization for producing polymers from monomers like allyl diglycol carbonate is being explored to enhance production efficiency for applications such as optical resins and nuclear track detectors. mdpi.comresearchgate.netnjchm.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₆ |

| CAS Number | 4031-91-8 |

| Alternate Name | Diethylene glycol bis(phenyl carbonate) |

| Key Structural Feature | Central diethylene glycol moiety linked to two phenyl carbonate groups. |

| Primary Application | Precursor in polycarbonate synthesis. |

Data sourced from Ontosight. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

4031-91-8 |

|---|---|

Molecular Formula |

C18H18O7 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-(2-phenoxycarbonyloxyethoxy)ethyl phenyl carbonate |

InChI |

InChI=1S/C18H18O7/c19-17(24-15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)25-16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

RWYCYIXEAKOSHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OCCOCCOC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Diglycol Carbonate and Analogous Diol Bis Phenyl Carbonates

Phosgene-Based Synthesis Routes to Diaryl Carbonates: A Comparative Perspective

The use of phosgene (B1210022) (COCl₂) as a carbonylating agent represents a long-established, high-yielding method for producing carbonate esters, including diaryl carbonates which are precursors to compounds like Phenyl diglycol carbonate. wikipedia.orgresearchgate.net This route is valued for its efficiency but is increasingly scrutinized due to significant safety and environmental concerns.

Traditional Phosgene Reaction Mechanisms for Carbonate Formation

The synthesis of diaryl carbonates via phosgenation is typically a two-step process. Initially, phosgene reacts with a phenol (B47542) to produce a phenyl chloroformate intermediate and hydrogen chloride (HCl). wikipedia.org This intermediate can then follow one of two pathways to form the final diaryl carbonate: it can either react with a second molecule of phenol or undergo disproportionation, where two molecules of the chloroformate react to yield the diaryl carbonate and another molecule of phosgene. wikipedia.org

This reaction is highly effective and can be applied to a wide range of alcohols and phenols, including the synthesis of cyclic carbonates from 1,3-diols. researchgate.netrsc.org The process often requires a base, such as pyridine, to neutralize the cogenerated HCl. wikipedia.org In some industrial applications, the reaction is carried out by contacting an alkali metal phenoxide with phosgene at elevated temperatures. google.com For instance, diethylene glycol can be reacted with phosgene to form diethylene glycol bis chloroformate, a direct precursor to related carbonate compounds. google.com

Challenges and Limitations of Phosgene-Dependent Syntheses

Despite its high yield, the phosgene-based route is fraught with significant challenges. The foremost issue is the extreme toxicity of phosgene gas, which necessitates stringent safety protocols and specialized handling infrastructure. researchgate.netkobe-u.ac.jpsigmaaldrich.com The process also generates stoichiometric amounts of corrosive hydrogen chloride, posing material handling and environmental disposal problems. wikipedia.org

Industrially, the synthesis is a highly exothermic reaction (ΔH = −107.6 kJ mol⁻¹), requiring careful temperature control to prevent dangerous hotspots and potential runaway reactions. rsc.org The use of solvents like dichloromethane (B109758) in traditional batch processes adds to material and energy consumption and creates large volumes of wastewater. google.commdpi.com Furthermore, the quality of the final product can be compromised by the entrainment of impurities such as unreacted phenyl chloroformate. google.com These limitations have driven extensive research into safer, "greener" alternative synthetic pathways. researchgate.netkobe-u.ac.jpmdpi.com While substitutes for phosgene like diphosgene and triphosgene (B27547) exist, phosgene itself is often more reactive, allowing for milder reaction conditions and easier purification of the final product due to its volatility. sigmaaldrich.com

Transesterification Processes for this compound Precursors

As a greener alternative to phosgenation, transesterification has emerged as a representative environmentally friendly process for producing diaryl carbonates, the key precursors for this compound. mdpi.comacs.org This route avoids the use of highly toxic reactants and corrosive byproducts, aligning with the principles of sustainable chemistry. mdpi.com The most studied model for this process is the synthesis of diphenyl carbonate (DPC) from phenol and a dialkyl carbonate, typically dimethyl carbonate (DMC). acs.org

Mechanistic Pathways of Phenol and Dialkyl Carbonate Transesterification

The transesterification process is a reversible, two-step reaction. mdpi.comaidic.it The first step involves the reaction of a dialkyl carbonate (e.g., DMC) with phenol to produce an intermediate, methyl phenyl carbonate (MPC), and methanol (B129727). mdpi.com In the second step, the desired diphenyl carbonate (DPC) is formed either through a subsequent transesterification of MPC with another molecule of phenol or via a self-disproportionation reaction of MPC. mdpi.comresearchgate.net

DMC + Phenol ⇌ Methyl Phenyl Carbonate (MPC) + Methanol mdpi.com

MPC + Phenol ⇌ Diphenyl Carbonate (DPC) + Methanol OR 2 MPC ⇌ DPC + DMC mdpi.comresearchgate.net

This process is typically catalyzed by a variety of homogeneous or heterogeneous catalysts, with metal-based compounds being particularly effective. mdpi.com Titanium-based catalysts, such as titanium tetrabutoxide, and tin oxides have been extensively studied and industrialized. mdpi.comresearchgate.net The choice of catalyst is crucial as it influences not only the reaction rate but also the selectivity towards the desired products versus byproducts like anisole (B1667542). mdpi.com

| Catalyst | Phenol Conversion (%) | DPC Selectivity/Yield | Conditions | Source |

|---|---|---|---|---|

| TiO₂/RGO | 53.5 | 66.9% Selectivity | Not specified | acs.org |

| TiO₂@SiO₂ | 41.8 | 57.6% Selectivity | Not specified | acs.org |

| 5TiZn-250 | 41.2 | 98.2% Selectivity (Transesterification) | Ti/Zn ratio of 5, 250°C calcination | mdpi.com |

| MgO nanosheets | Not specified | 95.7% Selectivity (Transesterification) | 180°C, 13h, Phenol:DMC = 2:1 | mdpi.com |

| V₂O₅ | 23.23 (DMC Conversion) | ~100% Selectivity (Transesterification) | 180°C, 13h, DMC:Phenol = 1:2 | mdpi.com |

| Bi₂O₃ | 46.4 | 99.9% Selectivity (Transesterification) | 0.4 g Bi₂O₃ | researchgate.net |

| 10%V-20%Ti-MCM-41 | 33.88 (DMC Conversion) | 12.14% Yield | Not specified | researchgate.net |

| PbO/MgO | Not specified | High activity reported | Oxygen modification enhances activity | researchgate.net |

The formation of the asymmetric intermediate, methyl phenyl carbonate (MPC), is the initial key step in the transesterification route. mdpi.com Following its formation, DPC is generated through two competing reversible reactions: the further transesterification of MPC with another phenol molecule or the disproportionation of MPC. mdpi.comresearchgate.net The disproportionation reaction regenerates DMC, which can participate again in the first reaction step. mdpi.com The primary side reaction in this process is the formation of anisole from the reaction of DMC and phenol, which is promoted by strong acidic sites on the catalyst. mdpi.com The concentration of the 2-hydroxypropyl methyl carbonate intermediate, in analogous reactions, initially increases and then decreases as it is converted into the final products. rsc.org

The transesterification of dialkyl carbonates with phenols is an equilibrium-limited process. researchgate.netacs.org The position of the chemical equilibria is significantly influenced by reaction conditions such as temperature and the initial molar ratio of reactants. researchgate.netacs.org For instance, studies on the DMC/phenol system show that the equilibrium constants are temperature-dependent, a relationship that can be described by the Van't Hoff equation. acs.org

Kinetic models have been developed to better understand and optimize the process. researchgate.netscribd.com These models account for the main reactions—transesterification of DMC and MPC, disproportionation of MPC, and byproduct formation—and consider the effect of catalyst concentration and temperature. researchgate.net Such thermodynamic and kinetic analyses are crucial for process design, particularly for reactive distillation systems where reaction and separation occur simultaneously to drive the equilibrium towards the desired products. acs.org Catalysts play a key role by providing an alternative reaction pathway with a lower activation energy barrier, thereby increasing the reaction rate without altering the final thermodynamic equilibrium. acs.orgnih.gov

Catalytic Systems in Transesterification for Carbonate Synthesis

Transesterification has emerged as a principal non-phosgene route for producing diaryl carbonates, representing a more environmentally friendly process. mdpi.com This method typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate (DMC), with an alcohol or a diol in the presence of a catalyst. google.combeilstein-journals.org The synthesis of analogous diol bis(phenyl carbonates), like diphenyl carbonate (DPC), often proceeds through a two-step transesterification of DMC with phenol, first forming methyl phenyl carbonate (MPC) as an intermediate. mdpi.comacs.org This is followed by a disproportionation reaction of MPC or its further transesterification with phenol to yield the final DPC product. mdpi.com

Homogeneous Catalysis for Carbonate Production (e.g., Titanium-based catalysts)

Homogeneous catalysts are widely employed in the synthesis of carbonates due to their high activity. Among these, titanium-based catalysts are preferred for the transesterification process to produce diaryl carbonates. google.com Specifically, titanium alkoxides such as tetra-n-butyl orthotitanate have been identified as effective homogeneous catalysts for the reactions that convert dimethyl carbonate and phenol into diphenyl carbonate. acs.org

Research into the kinetics of these reactions has been conducted in closed batch reactors, studying temperatures from 160 to 200 °C. acs.org These studies use an activity-based reaction rate model to fit kinetic parameters, considering factors like catalyst concentration and the initial reactant ratio of DMC to phenol. acs.org

| Catalyst Type | Example Catalyst | Reactants | Product | Temperature | Source(s) |

| Homogeneous | Titanium(IV) butoxide | Dimethyl Carbonate (DMC), Phenol | Methyl Phenyl Carbonate (MPC), Diphenyl Carbonate (DPC) | 160-200 °C | acs.org |

Heterogeneous Catalysis for Transesterification (e.g., Metal Oxides)

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of separation from the reaction mixture and potential for regeneration and reuse. Metal oxides have been a key focus in this area. For instance, MgO nanosheets have demonstrated high selectivity (95.7%) in the transesterification of phenol and dimethyl carbonate under specific conditions (180 °C, 13-hour reaction time). mdpi.com These catalysts can be regenerated by vacuum calcination with full restoration of activity. mdpi.com

Similarly, lead-based catalysts, such as PbO supported on various materials, have been investigated. MgO was found to be an effective support for PbO, with its catalytic activity further enhanced by oxygen modification. researchgate.net Lead-zinc double oxides have also been prepared and tested, with results indicating that Pb₃O₄ is the primary active species, promoted by amorphous ZnO. researchgate.net

| Catalyst Type | Example Catalyst | Support | Reactants | Key Finding | Source(s) |

| Heterogeneous | MgO nanosheets | None | Phenol, Dimethyl Carbonate | 95.7% selectivity; regenerable by calcination. | mdpi.com |

| Heterogeneous | V₂O₅ | None | Phenol, Dimethyl Carbonate | ~100% selectivity for transesterification. | mdpi.com |

| Heterogeneous | PbO | SiO₂ | Phenol, Dimethyl Carbonate | Used for synthesis of Methyl Phenyl Carbonate. | researchgate.net |

| Heterogeneous | Lead-zinc double oxide | None | Phenol, Dimethyl Carbonate | Pb₃O₄ identified as the main active species. | researchgate.net |

Reactive Distillation Techniques in Carbonate Synthesis

In the production of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenyl acetate (B1210297), RD has been successfully implemented. aidic.it The process is designed so that the lighter by-product, methyl acetate, moves to the top of the column and is removed, while the heaviest component, the desired DPC product, is collected from the bottom. aidic.it This technique significantly improves process efficiency and can lead to substantial reductions in energy consumption and total annual costs compared to conventional multi-unit process designs. aidic.it

Carbon Dioxide (CO₂) Utilization in Green Synthetic Routes for Carbonates

The use of carbon dioxide (CO₂) as a C1 feedstock is a cornerstone of green chemistry, aiming to replace toxic reagents like phosgene and valorize an abundant greenhouse gas. researchgate.net This approach is central to developing sustainable pathways for carbonate synthesis.

Direct Carbonylation of Phenols with CO₂

The direct synthesis of diaryl carbonates via the oxidative carbonylation of phenols with CO₂ is an attractive but challenging green route. Research has focused on developing efficient catalytic systems to facilitate this transformation at lower pressures and without solvents. One such system employs a combination of Pd(OAc)₂ as the primary catalyst with W–Mo-containing heteropolyacids and Mn(OAc)₂ as co-catalysts. researchgate.net This catalytic system has been found to be effective for the oxidative carbonylation of phenol to diphenyl carbonate, with its efficiency being dependent on the specific composition of the heteropolyacids. researchgate.net

Indirect Routes via Cyclic Carbonates and Subsequent Functionalization

Indirect synthetic routes using CO₂ often involve the initial formation of cyclic carbonates, which serve as versatile intermediates. researchgate.netrsc.org This two-step approach is a prominent green pathway.

Formation of Cyclic Carbonates : The most common method is the coupling reaction of CO₂ with epoxides, which is an atom-economical process. researchgate.netacs.org A wide array of catalytic systems, including metal complexes (e.g., aluminum, magnesium, cobalt), have been developed for this cycloaddition reaction. researchgate.netacs.org An alternative, though more challenging, pathway is the direct reaction of CO₂ with diols. acs.orgresearchgate.net This reaction typically requires a dehydrating agent or specific catalytic conditions to proceed efficiently, as water is formed as the sole by-product. researchgate.net N-heterocyclic carbenes have been shown to catalyze the reaction of diols with CO₂ at atmospheric pressure. researchgate.net

Subsequent Functionalization : Once formed, cyclic carbonates can be converted to other valuable chemicals. For instance, the transesterification of cyclic carbonates with methanol is a viable route for producing dimethyl carbonate. beilstein-journals.org The reduction of cyclic carbonates using a metal-free catalyst like N-tetrabutylammonium fluoride (B91410) (TBAF) and a reducing agent can yield methanol and the corresponding diol. acs.org For the synthesis of a specific compound like this compound, a plausible indirect route would involve the formation of a cyclic carbonate from diethylene glycol, followed by a transesterification reaction with phenol or a derivative.

| Route | Precursors | Intermediate | Key Catalyst/Conditions | Product(s) | Source(s) |

| Cycloaddition | Epoxide, CO₂ | Cyclic Carbonate | Metallohelicate (Co-1) | Cyclic Carbonate | acs.org |

| Direct Synthesis | Diol, CO₂ | Cyclic Carbonate | N-Heterocyclic Carbene, Alkyl Halide, Cs₂CO₃ | Cyclic Carbonate | researchgate.net |

| Reduction | Cyclic Carbonate, Hydrosilane | - | N-tetrabutylammonium fluoride (TBAF) | Diol, Methanol | acs.org |

Metal-Promoted Synthesis from Diols and CO2

The synthesis of carbonates from diols and carbon dioxide (CO₂) represents a significant area of green chemistry, aiming to utilize CO₂ as a renewable C1 feedstock. benthamopenarchives.combenthamopenarchives.com This approach is particularly relevant for producing cyclic carbonates, which are structural precursors and analogues to linear carbonates like this compound. The direct dehydration reaction between a diol and CO₂ is thermodynamically challenging, necessitating the use of catalysts and often a dehydrating agent to drive the reaction forward. benthamopenarchives.com

Various metal-based catalysts have been investigated to promote this transformation. benthamopenarchives.com Metal acetates, such as zinc acetate (Zn(OAc)₂), have been employed to catalyze the synthesis of cyclic carbonates from 1,2-diols and CO₂ in a solvent like acetonitrile (B52724) (CH₃CN). benthamopenarchives.com Under optimized conditions, these reactions can achieve moderate yields. For instance, the synthesis of 1,2-propylene carbonate from 1,2-propylene glycol and CO₂ has been reported with yields around 24.2%. benthamopenarchives.com

The proposed mechanism with a catalyst like Zn(OAc)₂ involves the initial interaction of the metal acetate with the diol to form a zinc-glycolate complex. benthamopenarchives.com This is followed by the elimination of acetic acid to form a more reactive intermediate, which can then be carboxylated by CO₂ to form the carbonate product. benthamopenarchives.com The choice of solvent and dehydrating agent is crucial; benzonitrile (B105546) has been explored as an alternative to acetonitrile due to its higher boiling point and dehydrating capabilities. benthamopenarchives.com

Table 1: Examples of Metal-Promoted Carbonate Synthesis from Diols and CO₂

| Diol | Catalyst | Solvent/Dehydrating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Propylene Glycol | Zn(OAc)₂ | CH₃CN | 1,2-Propylene Carbonate | 24.2 | benthamopenarchives.com |

| 1,2-Diols | Various Metal Oxides, Carbonates | Physical/Chemical Dehydrating Agent | Cyclic Carbonates | Varies | benthamopenarchives.com |

Novel Synthetic Approaches to this compound and Related Functional Carbonates

Recent advancements have focused on developing more efficient and versatile methods for synthesizing carbonates, moving beyond traditional phosgene-based routes. These novel approaches include reactions utilizing phenyl chloroformate and the application of organocatalysis.

Preparation from Phenyl Chloroformate and Dihydroxy Compounds

A well-established method for preparing this compound and analogous diphenyl dicarbonates involves the reaction of a dihydroxy compound with phenyl chloroformate (PCF). researchgate.netresearchgate.netmdpi.com This approach is versatile and can be used to synthesize a range of aromatic-aliphatic and aromatic-aromatic carbonates. researchgate.netmdpi.com The synthesis of this compound specifically requires diethylene glycol as the dihydroxy compound.

The general procedure is conducted in a solvent such as tetrahydrofuran (B95107) (THF) and requires a base, typically an excess of pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction. mdpi.com The reaction yields the desired diphenyl dicarbonate (B1257347) monomer, which can be isolated as a white solid or a viscous liquid. mdpi.com These monomers are crucial intermediates in the melt-phase synthesis of poly(ether carbonate)s. researchgate.netresearchgate.net The structures of the resulting dicarbonate monomers are typically confirmed using spectroscopic methods like FTIR, ¹H-NMR, and ¹³C-NMR. mdpi.com

Table 2: Synthesis of Diphenyl Dicarbonate Monomers using Phenyl Chloroformate

| Dihydroxy Compound | Base/Solvent | Product | Yield | Physical State | Reference |

|---|---|---|---|---|---|

| Diethylene Glycol | Pyridine/THF | This compound | High | Viscous Liquid | researchgate.netmdpi.com |

| Bis(2-hydroxyethyl ether) of Bisphenol A | Pyridine/THF | Bisphenol A bis(ether phenyl carbonate) | High | White Solid | researchgate.netmdpi.com |

Carbene-Catalyzed Carbonate Synthesis

A more recent and innovative approach to carbonate synthesis involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. epfl.ch This method is particularly noted for the synthesis of cyclic carbonates from diols and CO₂ under relatively mild conditions, such as atmospheric pressure. epfl.chrsc.org While the direct synthesis of linear carbonates like this compound via this specific route is less commonly detailed, the underlying principle of carbene-catalyzed carbonylation of alcohols is highly relevant.

The catalytic cycle is believed to begin with the NHC acting as a potent nucleophile that activates the CO₂ molecule by forming an N-heterocyclic carbene-CO₂ adduct, such as an imidazolium (B1220033) carboxylate. epfl.ch This adduct then acts as the carbonyl source. In the presence of a base, such as cesium carbonate (Cs₂CO₃), and an alkyl halide, the diol is deprotonated to form an alkoxide. epfl.ch The alkoxide attacks the activated carbonyl group, leading to the formation of the carbonate product and regeneration of the carbene catalyst. epfl.ch The use of Cs₂CO₃ is often optimal due to its solubility and its role as both a base and a dehydrating agent. epfl.ch This methodology avoids the use of toxic reagents and harsh conditions associated with older methods. epfl.ch

Table 3: Carbene-Catalyzed Synthesis of Cyclic Carbonates from Diols and CO₂

| Diol | Carbene Source | Base | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propane-1,2-diol | Thiazolium Salt | Cs₂CO₃ | DMF, CH₂Br₂, Atmospheric Pressure | Propylene (B89431) Carbonate | Moderate | epfl.ch |

Reaction Mechanisms and Reactivity Studies of Phenyl Diglycol Carbonate and Carbonate Esters

Hydrolytic Stability and Degradation Mechanisms of Carbonate Esters

The stability of carbonate esters, including Phenyl diglycol carbonate, in aqueous environments is a critical aspect of their chemical profile. This compound, also known as diethylene glycol bis(phenyl carbonate), can undergo hydrolysis to yield phenol (B47542) and diethylene glycol. rsc.org The degradation process is significantly influenced by pH and the presence of catalysts, proceeding through several distinct mechanisms.

The hydrolysis of carbonate esters under acidic conditions is a catalyzed process that enhances the rate of ester cleavage. researchgate.net This reaction is generally slower than its base-catalyzed counterpart. xdhg.com.cn The accepted mechanism for most simple esters is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. aidic.it

The process involves multiple steps:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. osti.govdiva-portal.orgacs.org

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. osti.govscite.ai

Proton Transfer: A proton is transferred from the attacking water molecule to one of the OR' groups of the ester, converting it into a better leaving group (an alcohol). osti.govscispace.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule (R'OH). osti.gov

Deprotonation: A water molecule removes the proton from the newly formed carbonyl, regenerating the carboxylic acid (or in this case, a carbonic acid derivative) and the acid catalyst. osti.govscispace.com

For certain structures, such as those involving t-butyl groups, an alternative AAL1 mechanism involving the formation of a stable carbocation may occur. aidic.it

Base-catalyzed hydrolysis, often termed saponification, is typically a more rapid and irreversible process compared to acid-catalyzed hydrolysis. researchgate.netosti.gov The reaction proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which is a two-step process for alkyl carbonates. aidic.it

The mechanism is as follows:

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition step is typically the rate-limiting step and results in the formation of a tetrahedral alkoxide intermediate. xdhg.com.cnosti.gov

The reactivity of different carbonate esters towards base-catalyzed hydrolysis is influenced by the electronic properties of the substituent groups. mdpi.com

In the absence of strong acids or bases, carbonate esters can undergo spontaneous or water-catalyzed hydrolysis. This reaction is generally very slow. researchgate.net The mechanism is proposed to be analogous to the base-catalyzed BAC2 pathway, where a neutral water molecule acts as the nucleophile instead of a hydroxide ion. xdhg.com.cnaidic.it Due to water being a much weaker nucleophile than the hydroxide ion, the reaction rate is significantly lower. xdhg.com.cncore.ac.uk The reactivity in water-catalyzed hydrolysis of diaryl carbonates has been shown to be governed by polar effects, similar to the hydroxide ion-catalyzed reaction. xdhg.com.cnaidic.it

Table 1: Experimentally Determined Second-Order and First-Order Rate Constants for the Hydrolysis of Various Carbonate Esters at 37°C (This table presents kinetic data for model carbonate esters to illustrate relative reactivity under different catalytic conditions.)

| Compound | kH (M⁻¹h⁻¹) | kₒ (h⁻¹) | kₒₕ (M⁻¹h⁻¹) |

| Diphenyl carbonate | Not Observed | 2.5 x 10⁻⁴ | 1.8 x 10³ |

| t-Butyl phenyl carbonate | 3.6 x 10⁻¹ | 1.5 | 4.3 x 10³ |

| Ethyl phenyl carbonate | - | 4.1 x 10⁻² | 1.3 x 10⁴ |

| 2-(Phenoxycarbonyloxy)acetic acid | - | 2.3 x 10⁻² | 2.3 x 10⁴ |

| Phenyl hexanoyl carbonate | 2.4 x 10⁻⁴ | 2.3 x 10⁻⁴ | 1.9 x 10³ |

Data sourced from a study on phenol carbonate ester prodrugs. The rate constants kH, ko, and kOH refer to the second-order rate constant for the hydrogen ion-catalyzed reaction, the first-order rate constant for the spontaneous (water-catalyzed) reaction, and the second-order rate constant for the hydroxide ion-catalyzed reaction, respectively. mdpi.comresearchgate.net

The rate of carbonate ester hydrolysis can be significantly accelerated by intramolecular catalysis, where a functional group within the ester molecule itself participates in the reaction. xdhg.com.cn This is often observed when a neighboring group, such as a carboxylate anion, is suitably positioned to act as an intramolecular nucleophile or as a general base catalyst. xdhg.com.cnresearchgate.netwikipedia.org

For example, the hydrolysis of 2-(phenoxycarbonyloxy)-acetic acid is markedly faster than derivatives with longer alkyl chains separating the carboxylic acid and the carbonate ester. xdhg.com.cnmdpi.com This rate enhancement is attributed to the neighboring carboxylate anion facilitating the cleavage of the ester bond. researchgate.net Similarly, studies on ethyl 2-hydroxy-5-nitrophenyl carbonate have shown that the neighboring phenoxide ion can catalyze the attack of water at the ester carbonyl. acs.org This type of catalysis can lead to rate enhancements of several orders of magnitude compared to analogous intermolecular reactions. mdpi.com

Transesterification and Disproportionation Reaction Kinetics

The key reactions in the DMC-to-DPC process are:

Transesterification (Step 1): DMC + Phenol ⇌ Methyl Phenyl Carbonate (MPC) + Methanol (B129727)

Transesterification (Step 2): MPC + Phenol ⇌ DPC + Methanol

Disproportionation: 2 MPC ⇌ DPC + DMC

The disproportionation of MPC is a significant pathway to the final DPC product and must be considered in kinetic analyses. researchgate.netacs.org

Due to the non-ideal behavior of the multi-component reaction mixture, particularly in the liquid phase, simple concentration-based kinetic models are often insufficient. To accurately describe the reaction kinetics of carbonate transesterification and disproportionation, activity-based reaction rate models are employed. mdpi.com These models use the activities of the reacting species instead of their mole fractions or concentrations, providing a more fundamental and accurate representation of the system's thermodynamics and kinetics. mdpi.com

The development of such a model involves:

Experimental Data Collection: Kinetic experiments are performed in batch reactors under various conditions, including different temperatures, initial reactant ratios, and catalyst concentrations. acs.org

Thermodynamic Modeling: A thermodynamic model, such as UNIFAC, is used to calculate the activity coefficients of each component in the mixture. This accounts for the non-ideal interactions between molecules. mdpi.com

Kinetic Model Formulation: A reaction rate model is proposed based on the reaction mechanism. For the reaction of DMC with phenol, a pseudo-second-order kinetic model has been suggested. scispace.com

Parameter Fitting: The kinetic parameters of the rate model (e.g., reaction rate constants and activation energies) are determined by fitting the model's predictions to the experimental concentration-time data. mdpi.com

This activity-based approach allows for a robust description of the complex reaction network, enabling accurate simulation and optimization of industrial processes like reactive distillation for DPC production. aidic.itscispace.com

Table 2: Kinetic Parameters for the Transesterification of Dimethyl Carbonate (DMC) with Phenol (This table provides an example of kinetic parameters derived from an activity-based model for a key industrial carbonate reaction system.)

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) |

| DMC + Phenol → MPC + Methanol | 1.17 x 10⁶ | 85.9 |

| MPC + Phenol → DPC + Methanol | 1.13 x 10⁷ | 98.6 |

| MPC + MPC → DPC + DMC (Disproportionation) | 1.70 x 10⁴ | 73.8 |

Data adapted from kinetic studies of the titanium-catalyzed reaction of DMC and phenol. The Arrhenius equation, k = A * exp(-Ea/RT), relates the reaction rate constant (k) to the pre-exponential factor (A), activation energy (Ea), gas constant (R), and temperature (T).

Influence of Catalyst Concentration and Reactant Ratios on Reaction Pathways

The synthesis of carbonate esters, including precursors to this compound, is significantly influenced by both catalyst concentration and the ratio of reactants. Studies on the synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol, a reaction analogous to the formation of the phenyl carbonate moieties in this compound, provide valuable insights.

Research has shown that in the transesterification of dimethyl carbonate with phenol, the catalyst concentration and the DMC/phenol molar ratio are critical parameters. researchgate.netacs.org In one study, experiments were conducted over a temperature range of 160 to 200 °C with initial DMC/phenol ratios varying from 0.25 to 3. acs.org The use of an activity-based reaction rate model helped in fitting kinetic parameters, taking into account the catalyst concentration and reactant ratios. acs.org

The choice of catalyst and its concentration can dictate the reaction pathway and product yields. For instance, in the synthesis of DPC, various catalysts have been investigated, including lead (II) oxide (PbO) supported on magnesium oxide (MgO). researchgate.net The catalytic activity of PbO/MgO was found to be enhanced by oxygen promotion. researchgate.net Another study highlighted the effectiveness of samarium diiodide as a catalyst, which achieved high activity at a low concentration of 0.2 mol% relative to phenol. researchgate.net

The reactant ratio also plays a crucial role in determining the equilibrium of the reaction. In the synthesis of DPC, it was observed that by using activities instead of mole fractions, the influence of the DMC/phenol ratio on the equilibrium values for the reaction of DMC to methyl phenyl carbonate (MPC) could be minimized, particularly at lower temperatures like 160 °C. researchgate.net Furthermore, a study on the reaction between phenol and ethylene (B1197577) carbonate to produce 2-phenoxyethanol (B1175444) showed that a decrease in the phenol/ethylene carbonate molar ratio led to an increased reaction rate. rsc.org

The following table summarizes the effect of varying reactant ratios and catalyst concentrations on the synthesis of diphenyl carbonate, providing a model for understanding similar reactions involving this compound.

| Catalyst System | Reactant Ratio (DMC/Phenol) | Temperature (°C) | Key Findings |

| Titanium(IV) butoxide | 0.25 - 3 | 160 - 200 | Kinetic parameters are dependent on catalyst concentration and reactant ratio. acs.org |

| O2-promoted PbO/MgO | Not specified | Not specified | Yields of MPC and DPC reached 10% and 26.6%, respectively. researchgate.net |

| Samarium diiodide (0.2 mol%) | 1:1 | 150 - 180 | Phenol conversion of 52.8% with MPC and DPC yields of 26.5% and 22.8%. researchgate.net |

| Mg-Al-hydrotalcite | Not specified | 160 - 180 | DPC yield of 14.7% and MPC yield of 11.6% based on DMC were achieved. researchgate.net |

Nucleophilic Reactivity of this compound Moieties

The carbonate ester groups in this compound are susceptible to nucleophilic attack, leading to various reactions such as cleavage and reactions with amines.

Cleavage Reactions of Carbonate Bonds

The cleavage of carbonate bonds is a fundamental reaction of carbonate esters. This process can be catalyzed by acids, bases, or occur under neutral conditions with specific reagents. nih.govorganic-chemistry.org The hydrolysis of carbonate esters, for example, can proceed through different mechanisms depending on the pH of the solution. nih.gov Specific acid-catalyzed, water-catalyzed, and specific base-catalyzed hydrolysis mechanisms have been proposed. nih.gov

The reactivity of carbonate esters towards hydrolysis is influenced by the electronic effects of the substituent groups. nih.gov Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. nih.gov For instance, the relative hydrolysis rates of alkyl carbonate esters of salicylic (B10762653) acid at pH 12 were explained by the electron-donating capabilities of the alkyl substituents. nih.gov

The cleavage of the allyloxycarbonyl protecting group, a type of carbonate, can be achieved under neutral conditions using iron-catalyzed protocols, demonstrating chemoselectivity and tolerance for various functional groups. organic-chemistry.org Furthermore, the cleavage of carbonate bonds is a key step in various synthetic transformations and has been explored in the context of bioorthogonal chemistry, where bond cleavage reactions are designed to occur in living systems. acs.org

Carbonate Ester Reactions with Amines

Carbonate esters readily react with amines to form carbamates. This reaction is of significant industrial and synthetic importance. The reaction of primary aromatic amines with alkylene carbonates, for instance, has been studied for the selective synthesis of bis-N-(2-hydroxy)-alkylanilines. psu.edu

The reactivity in these reactions is dependent on the structure of both the carbonate and the amine. For example, in the reaction of amines with dimethyl carbonate, the use of acid catalysts can influence the product distribution. rsc.org Studies have shown that the reaction of various primary and secondary amines with cyclic carbonates can be catalyzed by lithium compounds to produce hydroxyurethanes. google.com

The reaction between amines and cyclic carbonates can sometimes be slow, especially with hindered amines at ambient temperatures. google.com However, the use of catalysts can significantly accelerate these reactions. researchgate.net For instance, phosphonium-based ionic liquids have been shown to be effective organocatalysts for the reaction of anilines with ethylene and propylene (B89431) carbonates. psu.edu

The following table provides examples of reaction conditions and outcomes for the reaction of carbonate esters with amines.

| Carbonate Reactant | Amine Reactant | Catalyst/Conditions | Product(s) |

| Ethylene Carbonate/Propylene Carbonate | Primary aromatic amines (e.g., aniline) | Phosphonium-based ionic liquids | Bis-N-hydroxyalkyl derivatives with high selectivity (up to 97%). psu.edu |

| Dimethyl Carbonate | Aniline, Benzylamine, Hexylamine, Octylamine | Acid catalysts (e.g., H3PO4, citric acid) | N-methylated and carbamoylated products, with selectivity depending on the amine and catalyst. rsc.org |

| Cyclic Carbonates | Primary and secondary amines | Lithium compounds | β-hydroxyurethanes. google.com |

| Phenyl Glycidyl Ether derived cyclic carbonate | Butylamine | Ionic Liquids | β-hydroxyurethanes. researchgate.net |

Addition Reactions Involving Carbonate Functionalities

While the carbonyl carbon of a carbonate ester is primarily electrophilic and undergoes nucleophilic substitution, the term "addition reaction" in the context of carbonates often refers to reactions where the carbonate moiety is added to a molecule or participates in a larger transformation that involves an addition step.

A notable example is the nucleophilic addition of various compounds to vinylene carbonate. In a study, the nucleophilic addition of indoles to vinylene carbonate was achieved in the presence of potassium carbonate as a catalyst, leading to the synthesis of 4-indolyl-1,3-dioxolanones in good to excellent yields. mdpi.com This reaction proceeds via an N-H addition to the double bond of the vinylene carbonate. mdpi.com

Similarly, the Aza-Michael addition is a key reaction involving carbonate functionalities. The reaction of glycerol (B35011) carbonate acrylate (B77674) with amines involves the addition of the amine to the ethylene group of the acrylate moiety. researchgate.net This demonstrates how a molecule containing a carbonate group can undergo addition reactions at other functional sites within the same molecule. researchgate.net

Furthermore, carbonates can be involved in addition reactions in a broader sense, such as the synthesis of poly(allyl diglycol carbonate) (PADC). The polymerization of the allyl diglycol carbonate monomer is initiated by free radicals, which add to the carbon-carbon double bonds of the allyl groups, leading to the formation of the polymer chain. mdpi.com

The following table illustrates examples of addition reactions where a carbonate-containing molecule is a key reactant.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Indoles | Vinylene Carbonate | K2CO3 | 4-indolyl-1,3-dioxolanones. mdpi.com |

| Glycerol Carbonate Acrylate | Amines | 50 °C (Aza-Michael addition) | Exocyclic amino ester functionalized carbonates. researchgate.net |

| Allyl Diglycol Carbonate Monomer | --- | UV initiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone) | Poly(allyl diglycol carbonate) resin. mdpi.com |

Derivatives and Functionalization Chemistry of Phenyl Diglycol Carbonate

Synthesis of O-Phenyl Carbamate (B1207046) Derivatives from Carbonate Precursors

The synthesis of O-phenyl carbamate derivatives often utilizes carbonate precursors where a phenyl group acts as a leaving group. The general strategy involves the reaction of an activated phenyl carbonate with an amine. This process, known as aminolysis, results in the formation of a carbamate linkage through the displacement of the phenoxy group.

Traditionally, the synthesis of aryl O-carbamates involved the use of toxic reagents like phosgene (B1210022) and its derivatives to first create phenyl carbonochloridates, which were then reacted with amines. acs.org However, methods utilizing diphenyl carbonate (DPC) or other activated phenyl carbonates provide a more convenient route. For instance, the carbonylation of anilines with diphenyl carbonate can yield N-aryl-O-phenyl carbamates. researchgate.net These intermediates can then be further reacted to produce unsymmetrical ureas. researchgate.net

The efficiency of the carbamate formation is highly dependent on the nature of the phenyl carbonate precursor. The introduction of electron-withdrawing groups on the phenyl ring, as in p-nitrophenyl chloroformate, enhances its reactivity, making the displacement by a nucleophile, such as an amine, more facile. nih.gov The reaction of amines with such activated phenyl carbonates is a common method for creating carbamate functionalities in a variety of molecular structures, including those designed for biological applications. nih.govnih.gov This reaction is fundamental in forming carbamate prodrugs, where a phenol's hydroxyl group is masked to improve its metabolic stability. nih.gov

The general mechanism for base hydrolysis of disubstituted carbamates proceeds through a carbonate anion intermediate, ultimately releasing the parent alcohol (or phenol), an amine, and carbon dioxide. nih.gov This predictable hydrolysis is a key feature in the design of prodrugs and other functional molecules. nih.gov

Chemical Modification of Polysaccharides via Phenyl Carbonate Intermediates

The chemical modification of polysaccharides is crucial for tailoring their physical and chemical properties for specific applications, such as in biomedicine and materials science. ifremer.frnih.govmdpi.com A significant challenge in polysaccharide modification is achieving controlled functionalization due to the limited solubility of many native polysaccharides. ifremer.fr Phenyl carbonate intermediates offer an effective strategy to activate polysaccharides for subsequent chemical modification. db-thueringen.de

This method involves the initial conversion of the abundant hydroxyl groups on the polysaccharide backbone into phenyl carbonate esters. db-thueringen.deresearchgate.net This step renders the polysaccharide "activated" and soluble in organic solvents like dimethylformamide (DMF). db-thueringen.de The resulting polysaccharide phenyl carbonates are stable, well-defined intermediates that can be readily functionalized by nucleophilic substitution. db-thueringen.deresearchgate.net

A primary application of this strategy is the synthesis of polysaccharide carbamates. The activated polysaccharide phenyl carbonate is reacted with various amines to introduce new functional groups. db-thueringen.de This aminolysis reaction proceeds quantitatively, replacing the phenyl carbonate moiety with a carbamate linkage. db-thueringen.de This approach allows for the introduction of diverse functionalities, including reactive groups for click chemistry (e.g., allyl groups) and solubility-enhancing moieties. db-thueringen.de A study demonstrated this modular one-pot approach for cellulose (B213188) and xylan, where the degree of substitution (DS) of functional groups could be precisely controlled. db-thueringen.de

The table below details the synthesis of allyl-functionalized polysaccharide carbamates (AFCs) from cellulose phenyl carbonate (CPC), showcasing the controlled introduction of both a reactive allyl group and a solubility-enhancing dimethylaminopropyl group.

Table 1: Synthesis of Allyl-Functionalized Cellulose Carbamates (AFCs) via a Phenyl Carbonate Intermediate Data sourced from a 2025 study on 3D printable hydrogels. db-thueringen.de

| Product ID | Precursor | Reagent 1 (Allyl Amine) | Reagent 2 (DMAPA) | DS (Allyl) | DS (DMAPA) |

|---|---|---|---|---|---|

| AFC 01 | CPC | 0.40 eq | 4.60 eq | 0.38 | 2.14 |

| AFC 02 | CPC | 0.80 eq | 4.20 eq | 0.77 | 1.75 |

| AFC 03 | CPC | 1.20 eq | 3.80 eq | 1.15 | 1.37 |

| AFC 04 | CPC | 1.60 eq | 3.40 eq | 1.54 | 0.98 |

DS (Degree of Substitution): Average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit. eq: Equivalents per phenyl carbonate moiety. DMAPA: 3-(Dimethylamino)-1-propylamine.

Design and Synthesis of Hydrolyzable Carbonate Ester Linkages in Polymeric Systems

The incorporation of hydrolytically cleavable linkages into polymer backbones is a key strategy for creating biodegradable materials, particularly for biomedical applications like drug delivery. google.comrsc.org The rate of degradation can be tuned by the choice of the hydrolyzable group, which includes esters, carbamates, and carbonates. google.com Carbonate esters are a prominent class of these hydrolyzable groups. wikipedia.org

The stability of the carbonate ester linkage can be precisely controlled by the substituents attached to the carbonate group. d-nb.inforesearchgate.net In a study investigating the stability of poly(ethylene glycol) (PEG) based hydrogels, researchers compared several types of hydrolyzable linkers to tune the material's degradation time. d-nb.inforesearchgate.net Among the linkers studied were a standard carbonate ester and a phenyl carbonate ester. d-nb.info

The inclusion of a phenyl carbonate ester was found to significantly accelerate the degradation of the hydrogel network. d-nb.info This is because the phenyl group is an effective electron-withdrawing leaving group, making the carbonyl carbon of the carbonate more susceptible to nucleophilic attack by water. d-nb.info This leads to faster hydrolysis compared to a carbonate ester with a simple alkyl group. The degradation of the phenyl carbonate ester linker proceeds via hydrolysis to release the constituent polymer chains, phenol (B47542), and carbon dioxide. d-nb.info

The following table summarizes the findings on the degradation of 15% w/v hydrogels, demonstrating the impact of the linker structure on the material's stability.

Table 2: Impact of Hydrolyzable Linker on Hydrogel Degradation Time Data sourced from a 2022 study on PEG-based hydrogels. d-nb.info

| Hydrolyzable Linker | Degradation Time (Complete Dissolution) |

|---|---|

| Ester | > 500 days |

| Carbonate Ester | ~420 days |

| Phenyl Carbamate | ~390 days |

| Phenyl Carbonate Ester | ~302 days |

This ability to tune degradation rates is critical for designing advanced polymeric systems. For instance, novel poly(ester-urethane)s have been synthesized chemoenzymatically, avoiding the use of hazardous isocyanates by forming the urethane (B1682113) linkage through the reaction of a phenyl carbonate with amino acids or amino alcohols. researchgate.netmdpi.com The resulting polymers contain periodic ester linkages that serve as points for chemical recycling. researchgate.netmdpi.com

Exploration of Aryl-Containing Functional Monomers

Aryl-containing functional monomers are essential building blocks in polymer chemistry, used to synthesize polymers with a wide range of properties. rsc.org The incorporation of aryl groups, such as phenyl rings, into a polymer backbone can significantly influence its thermal stability, mechanical strength, refractive index, and hydrophobicity. rsc.orggoogle.com Phenyl diglycol carbonate belongs to this class of monomers.

Cyclic carbonate monomers containing aryl functionalities have been extensively studied for ring-opening polymerization (ROP) to produce functional aliphatic poly(carbonates). rsc.orgresearchgate.net These monomers often feature a benzyl (B1604629) group, which is valuable for two main reasons: it can be readily polymerized, and the benzyl group can often be removed post-polymerization to yield other functional groups, such as hydrophilic hydroxyl groups. researchgate.net

The table below provides examples of aryl-containing cyclic carbonate monomers and their significance in polymer synthesis.

Table 3: Examples of Aryl-Containing Cyclic Carbonate Monomers for ROP Data sourced from reviews on functional poly(carbonates). rsc.orgresearchgate.net

| Monomer Name | Aryl Group | Significance / Application |

|---|---|---|

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | Benzyl | Widely used for preparing functional poly(carbonates); benzyl group can be removed to yield carboxylic acid functionality. |

| 9-phenyl-2,4,8,10-tetraoxaspiro- google.comgoogle.com-undecan-3-one | Phenyl | Homopolymerization yields a poly(carbonate) with a high glass transition temperature (Tg = 124 °C). |

| 5-methyl-5-(p-nitrobenzyloxycarbonyl)-1,3-dioxan-2-one | p-nitrobenzyl | The nitro-substituted group allows for specific chemical transformations post-polymerization. |

The strategic use of these monomers allows for the creation of copolymers with tailored properties. rsc.org For example, monomers containing two aryl functionalities linked by flexible arms have been developed to create polymers with high refractive indices suitable for ophthalmic applications, while maintaining useful flexibility and glass transition temperatures. google.com The aryl groups in these monomers contribute significantly to the final material's optical properties. google.com

Advanced Spectroscopic and Structural Characterization Methodologies for Phenyl Diglycol Carbonate

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in Phenyl diglycol carbonate and for monitoring the progress of the reactions that form it. The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific chemical bonds.

The most prominent feature in the FTIR spectrum of a carbonate is the C=O stretching vibration. For aromatic carbonates like this compound, this peak typically appears at a high wavenumber, generally in the range of 1820 to 1775 cm⁻¹. spectroscopyonline.com Another significant band is the asymmetric stretching of the O-C-O group, which for aromatic carbonates is found around 1230 cm⁻¹. spectroscopyonline.com Additionally, the asymmetric stretch of the O-C-C moiety is expected to be observed between 1060 and 1000 cm⁻¹. spectroscopyonline.com The presence of the diethylene glycol linker would be indicated by C-H stretching vibrations and C-O ether stretches. The aromatic phenyl groups exhibit characteristic C-H stretching and deformation modes, as well as ring vibrations. For instance, in-plane C-H deformation vibrations in phenyl rings are typically found in the 1300–1100 cm⁻¹ range, while out-of-plane deformations occur between 940–535 cm⁻¹. nih.gov

FTIR spectroscopy is also an effective tool for real-time monitoring of the synthesis of this compound. researchgate.net For instance, in a reaction to produce a similar carbonate, the decrease in the intensity of the characteristic band of a starting material, such as the carbonate carbonyl band at 1780 cm⁻¹, can be tracked to determine monomer conversion. scispace.com This allows for precise control over the polymerization process and ensures the desired product is obtained. researchgate.net The appearance or disappearance of specific peaks corresponding to reactants and products provides a direct measure of reaction kinetics and completion. nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1820 - 1775 | spectroscopyonline.com |

| Carbonate (O-C-O) | Asymmetric Stretching | ~1230 | spectroscopyonline.com |

| Ether (O-C-C) | Asymmetric Stretching | 1060 - 1000 | spectroscopyonline.com |

| Phenyl Ring (C-H) | In-plane Deformation | 1300 - 1100 | nih.gov |

| Phenyl Ring (C-H) | Out-of-plane Deformation | 940 - 535 | nih.gov |

| Diethylene Glycol (C-H) | Stretching | 2950 - 2850 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound in solution. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, while 2D-NMR techniques can reveal connectivity and spatial relationships between atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl groups and the diethylene glycol chain. The aromatic protons will typically appear in the downfield region (around 7.0-7.5 ppm), with their splitting patterns providing information about the substitution on the phenyl ring. The protons of the diethylene glycol moiety will be found in the more upfield region. The methylene (B1212753) protons adjacent to the carbonate group (-O-CH₂-) would likely resonate at a different chemical shift than those adjacent to the ether oxygen (-CH₂-O-CH₂-), allowing for unambiguous assignment.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carbonate group is expected to have a characteristic chemical shift in the range of 150-160 ppm. researchgate.net The aromatic carbons will also show distinct signals in the aromatic region (typically 110-150 ppm), with the carbon attached to the oxygen being the most downfield. The carbons of the diethylene glycol chain will appear in the aliphatic region (around 60-70 ppm).

2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons within the diethylene glycol chain, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phenyl Protons (aromatic) | 7.0 - 7.5 | 110 - 150 |

| Methylene Protons (-O-CH₂-) | ~4.4 | ~68 |

| Methylene Protons (-CH₂-O-CH₂-) | ~3.8 | ~69 |

| Carbonyl Carbon (C=O) | - | 150 - 160 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (GC-MS) for Identification of Reaction Products and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. sigmaaldrich.com In the context of this compound, GC-MS is crucial for identifying the final product, detecting any impurities or side products from the synthesis, and for studying its fragmentation pattern under electron ionization. rsc.orgnih.gov

The gas chromatograph separates the components of a sample mixture, and then the mass spectrometer generates a mass spectrum for each component. The mass spectrum is a plot of ion intensity versus mass-to-charge ratio (m/z), which provides a molecular fingerprint of the compound.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. However, the molecular ion may be weak or absent depending on its stability. The fragmentation pattern is often more informative. Common fragmentation pathways for esters and carbonates involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, this could lead to the loss of a phenoxy group or a phenyl carbonate group. Fragmentation of the diethylene glycol linker is also possible. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. iastate.edunih.gov

Interactive Data Table: Potential Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | m/z |

| Molecular Ion | [C₁₆H₁₄O₆]⁺ | 302 |

| Loss of Phenoxy Radical | [C₁₀H₉O₅]⁺ | 209 |

| Loss of Phenyl Carbonate Radical | [C₉H₉O₄]⁺ | 181 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Phenoxy Cation | [C₆H₅O]⁺ | 93 |

Note: The relative intensities of these fragments will depend on the ionization conditions.

X-ray Diffraction (XRD) for Crystalline Structure and Molecular Ordering

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis can provide precise information about its molecular structure, including bond lengths, bond angles, and torsion angles. This data reveals the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. researchgate.netmdpi.com

Even if a single crystal is not available, powder XRD can provide information about the crystallinity of a sample and can be used to identify the crystalline phases present. For polymeric materials derived from or related to this compound, XRD can reveal the degree of crystallinity, which can significantly impact the material's physical properties. For instance, studies on similar molecules have used XRD to investigate molecular ordering. researchgate.net

The crystal structure of a related compound, 1,3-phenylene bis(phenyl carbonate), shows that the carbonate groups adopt an s-cis-s-cis conformation. researchgate.net The packing of the molecules in the crystal is influenced by weak C—H⋯O and offset π–π interactions. researchgate.net Similar interactions would likely play a role in the crystal packing of this compound.

UV/Vis Spectroscopy for Electronic Transitions and Conjugation Effects (when applicable to structural features)

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of absorption are characteristic of the types of electronic systems present in the molecule.

For this compound, the primary chromophores are the phenyl groups. These aromatic rings will exhibit characteristic π → π* transitions. The presence of the carbonate and ether linkages can have a modest effect on the position and intensity of these absorptions compared to unsubstituted benzene. The electronic absorption spectra of similar compounds, N-(substituted phenyl)-2-chloroacetamides, show π → π* transitions involving the π-electronic system of the molecule. arabjchem.org

While UV/Vis spectroscopy is less structurally informative than NMR or XRD for a molecule like this compound, it can be useful for quantitative analysis and for studying conjugation effects if the molecule were to be modified to include more extended conjugated systems. In some applications, the UV absorption properties of related materials are important; for example, an eyeglass lens made of an allyl diglycol carbonate resin was designed to have a specific main absorption peak in the visible light spectrum. google.comgoogle.com

Computational and Theoretical Investigations of Phenyl Diglycol Carbonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a popular tool in chemistry and physics for calculating properties like molecular structures, vibrational frequencies, and reaction energies. rsc.orgrsc.org

In the context of carbonate compounds, DFT calculations have been instrumental in understanding their fundamental properties. For instance, DFT has been used to study the vibrational spectra of various metal carbonates, establishing linear dependencies between wavenumbers and the radius and mass of the metal cation. mdpi.com Such studies provide predictive power for analyzing solid carbonate solutions. mdpi.com

DFT is also crucial for investigating reaction energetics. By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation barriers. rsc.orgrsc.org For example, in the synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol (B47542), DFT calculations have shown that the disproportionation of methyl phenyl carbonate (MPC) to DPC is more favorable than the continued transesterification of MPC with phenol within a temperature range of 25–200 °C. mdpi.com These insights are vital for optimizing reaction conditions and catalyst design. rsc.orgrsc.org

Furthermore, DFT can elucidate the influence of molecular structure on electronic properties. Studies on oxadiazole derivatives with carbonate groups have used DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are critical for understanding the material's potential in optoelectronic devices. nih.gov The theory also helps in understanding the stability of these molecules in different configurations, such as stacked arrangements. nih.gov

Table 1: Example of DFT Calculated Properties for Carbonate Systems

| Property | Description | Application Example |

|---|---|---|

| Electronic Structure | Distribution of electrons in molecular orbitals (e.g., HOMO-LUMO gap). | Predicting the optical and electronic properties of carbonate-containing materials for devices. nih.gov |

| Reaction Energetics | Energy changes during a chemical reaction, including activation energies. | Determining the most favorable reaction pathway for the synthesis of diphenyl carbonate. mdpi.com |

| Vibrational Frequencies | Frequencies at which molecules vibrate, corresponding to infrared and Raman spectra. | Analyzing the composition and structure of metal carbonate minerals. mdpi.com |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of formation and reaction. | Calculating the equilibrium constant for the transesterification reaction to produce diphenyl carbonate. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Polymer Chain Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD provides detailed information on the conformational changes and dynamic behavior of molecular systems. iaanalysis.com

For polymers like those derived from phenyl diglycol carbonate, MD simulations are invaluable for understanding their macroscopic properties based on microscopic behavior. aps.org Coarse-grained MD models, where groups of atoms are represented as single beads, allow for the simulation of larger systems and longer timescales, which is essential for studying polymer chain behavior. aps.orgmdpi.com These simulations can accurately reproduce experimental properties like glass transition temperatures and thermal expansion. aps.org

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is a key application of MD. nih.gov MD simulations can explore the potential energy surface of a molecule to identify stable conformations and the energy barriers between them. nih.gov For example, in studies of polycarbonates, MD simulations have been used to investigate the rotational barriers of phenylene rings and carbonate groups, providing insights into the flexibility and motion of the polymer chains. researchgate.net

MD simulations also shed light on the interactions between polymer chains and other molecules. For instance, simulations of hindered phenol antioxidants in nitrile-butadiene rubber have been used to understand the damping mechanism at a molecular level by analyzing hydrogen bonds and binding energies. researchgate.net Similarly, the interaction between polymers and solvents can be studied to understand solubility and dispersion, which is crucial for formulation development. dovepress.com

Table 2: Applications of MD Simulations in Polymer Systems

| Application | Description | Example Finding |

|---|---|---|

| Conformational Analysis | Identifying stable spatial arrangements of atoms in a molecule. | MD simulations of cyclododecane (B45066) sampled 71 different conformations, including 19 of the 20 most stable ones. nih.gov |

| Polymer Chain Dynamics | Studying the movement and entanglement of polymer chains. | Coarse-grained MD simulations of polycarbonate reproduced experimental glass transition temperatures and mechanical properties. aps.org |

| Material Properties | Predicting macroscopic properties like density, thermal expansion, and damping. | MD simulations revealed that increased phenyl content in silicone rubber improves damping capacity due to strengthened molecular interactions. researchgate.net |

| Intermolecular Interactions | Analyzing interactions between polymer chains and other molecules (e.g., solvents, additives). | Simulations showed that pi-alkyl bonds and hydrogen bonds are formed between ritonavir (B1064) and poloxamer in amorphous solid dispersions. dovepress.com |

Thermodynamic Modeling of Reaction Equilibria

Thermodynamic modeling is essential for understanding and optimizing chemical reactions by predicting the extent to which a reaction will proceed under given conditions. It involves the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy to determine the position of chemical equilibrium. mdpi.com

In the synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol, a process relevant to this compound chemistry, thermodynamic modeling has been used to calculate reaction equilibrium constants. mdpi.com For instance, the standard Gibbs free energies and entropies of the reactants and products can be calculated using methods like the group contribution method, which then allows for the determination of the reaction enthalpy, entropy change, and Gibbs free energy change at different temperatures. mdpi.com These calculations have shown that the transesterification reaction between DMC and phenol is thermodynamically limited, with a small equilibrium constant. mdpi.com

Experimental determination of reaction equilibria complements theoretical modeling. Studies have been conducted in batch reactors to measure the equilibrium compositions for the reactions involved in DPC synthesis at various temperatures and reactant ratios. researchgate.net The comparison of activity-based and concentration-based chemical equilibria has demonstrated that the activity-based approach provides a more fundamentally sound description. researchgate.net

Vapor-liquid equilibrium (VLE) and solid-liquid equilibrium (SLE) data are also crucial for the design of separation processes in industrial applications. For systems containing DPC and related compounds, experimental SLE data have been measured for binary mixtures with methanol (B129727), DMC, and phenol. acs.org These data are then correlated using thermodynamic models like the non-random two-liquid (NRTL) model to represent the phase behavior accurately. acs.orgresearchgate.net

Table 3: Thermodynamic Data for DPC Synthesis from DMC and Phenol

| Temperature (°C) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Equilibrium Constant (K) |

|---|---|---|---|---|

| 25 | 28.5 | 1.8 | 27.9 | 1.25 x 10⁻³ |

| 100 | 28.1 | 0.8 | 27.8 | 1.80 x 10⁻³ |

| 180 | 27.5 | -0.6 | 27.8 | 2.50 x 10⁻³ |

Data derived from calculations for the transesterification reaction. mdpi.com

Kinetic Modeling and Simulation of this compound Formation and Reactions

Kinetic modeling and simulation are used to describe the rates of chemical reactions and to predict how the concentrations of reactants and products change over time. This is crucial for reactor design, process optimization, and understanding reaction mechanisms.

The synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol is a two-step reversible reaction. aidic.it Kinetic models have been developed to describe this process, often involving the intermediate methyl phenyl carbonate (MPC). acs.orgresearchgate.net These models typically use rate equations that depend on the concentrations of the chemical species and a set of kinetic parameters, which are determined by fitting the model to experimental data. acs.orgacs.org

For example, the transesterification reaction has been described using a pseudo-second-order kinetic model, with parameters fitted from experimental data obtained in a reactive distillation reactor. acs.org The influence of various operating conditions, such as temperature and catalyst concentration, on the reaction kinetics has been extensively studied. acs.org It has been found that the reaction rate constant shows a linear dependence on the catalyst concentration. researchgate.net

Reactive distillation (RD) is a process that combines chemical reaction and distillation in a single unit, and kinetic models are essential for its design and simulation. aidic.itaidic.it By integrating kinetic models into process simulators like Aspen Plus, researchers can design and optimize RD configurations for DPC synthesis, aiming to minimize costs and energy consumption. aidic.itaidic.it These simulations help in determining the optimal feed locations, reflux ratio, and other operating parameters. aidic.it

Table 4: Kinetic Parameters for DPC Synthesis

| Reaction Step | Pre-exponential Factor (k₀) | Activation Energy (Ea) |

|---|---|---|

| DMC + PA -> MPC + MA | Varies with catalyst and conditions | Varies with catalyst and conditions |

| MPC + PA -> DPC + MA | Varies with catalyst and conditions | Varies with catalyst and conditions |

Note: PA = Phenyl Acetate (B1210297), MA = Methyl Acetate. The specific values of k₀ and Ea depend on the catalyst used and the specific kinetic model employed. aidic.it

Quantum Chemical Approaches to Carbonate Reactivity and Stability

Quantum chemical methods provide a fundamental, first-principles approach to understanding chemical reactivity and stability by solving the Schrödinger equation for a given molecular system. mdpi.com These methods, including Density Functional Theory (DFT), offer insights into the electronic structure that governs how molecules interact and react. scispace.comsolubilityofthings.com

The reactivity of a molecule can be rationalized through various descriptors derived from quantum chemical calculations. mdpi.com For instance, the energies of the HOMO and LUMO can indicate the susceptibility of a molecule to nucleophilic or electrophilic attack. By calculating potential energy surfaces, chemists can identify reaction pathways and transition states, which are crucial for understanding reaction mechanisms. solubilityofthings.com

In the context of carbonates, quantum chemical studies have been used to investigate their stability and decomposition pathways. For example, the oxidation-induced decomposition of propylene (B89431) carbonate-based electrolytes has been studied using DFT. rsc.org These calculations can predict the oxidative stability of carbonate complexes and identify the decomposition products, which is vital for applications like lithium-ion batteries. rsc.org

Quantum chemistry also plays a role in understanding the interaction of carbonates with other molecules. For instance, the interaction of dimethyl carbonate with polydimethylsiloxane (B3030410) has been investigated to understand degradation mechanisms. researchgate.net These calculations can suggest whether the carbonate participates directly in the reaction or acts as a scavenger for other reactive species. researchgate.net Furthermore, quantum chemical methods are used to estimate the thermodynamics of reactions where experimental data is scarce, providing a non-empirical route to fill gaps in thermodynamic databases. core.ac.uk

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diphenyl carbonate (DPC) |

| Dimethyl carbonate (DMC) |

| Phenol |

| Methyl phenyl carbonate (MPC) |

| Phenyl Acetate (PA) |

| Methyl Acetate (MA) |

| Diethyl carbonate (DEC) |

| Ethyl phenyl carbonate (EPC) |

| Ethyl acetate (EtAc) |

| Propylene carbonate |

| Polydimethylsiloxane |

| Nitrile-butadiene rubber |

| Silicone rubber |

| Poly-Allyl-Diglycol-Carbonate (PADC) |

| 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole |

| Ritonavir |

| Poloxamer |

| Bisphenol-A (BPA) |

Advanced Materials Science Applications of Phenyl Diglycol Carbonate As a Building Block